4-氨基-5-(吡啶-2-基)-4H-1,2,4-三唑-3-硫醇

描述

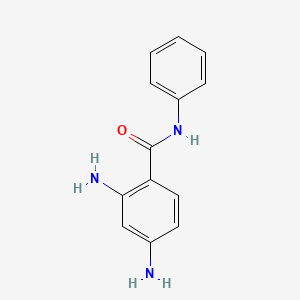

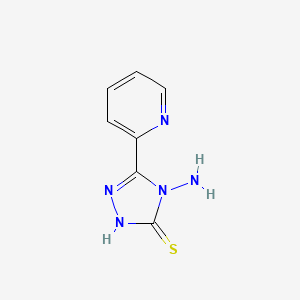

“4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol” is a heterocyclic compound. It is a derivative of 1,2,4-triazole, which is a class of compounds known for their wide range of pharmacological activities .

Synthesis Analysis

The synthesis of this compound involves the reaction of N’-aminopiridyne-2-carboximidamine and an excess monoethyl oxalyl chloride . Other methods may involve the use of dl-malic acid under microwave (MW) irradiation .Molecular Structure Analysis

The molecular structure of “4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol” is characterized by nuclear magnetic resonance spectroscopy, elemental analysis, infrared spectroscopy, and single-crystal X-ray diffraction .Chemical Reactions Analysis

The compound can undergo a variety of chemical reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .科学研究应用

抗微生物活性

4-氨基-5-(吡啶-2-基)-4H-1,2,4-三唑-3-硫醇已显示出显着的抗菌活性。Bayrak 等人 (2009 年) 的一项研究描述了该化合物的衍生物的合成,然后筛选了其抗菌活性。结果表明,这些化合物表现出良好至中等的抗菌效果,突出了它们在抗菌剂开发中的潜力 (Bayrak 等人,2009 年)。

缓蚀

Ansari 等人 (2014 年) 研究了吡啶基取代三唑的席夫碱(包括 4-氨基-5-(吡啶-2-基)-4H-1,2,4-三唑-3-硫醇)在盐酸溶液中作为低碳钢缓蚀剂的用途。研究发现,这些化合物,特别是被称为 SB-1 的化合物,表现出很高的缓蚀效率,表明它们可用于保护金属免受腐蚀 (Ansari 等人,2014 年)。

抗肿瘤活性

Rui (2008 年) 对源自 4-氨基-5-(吡啶-2-基)-4H-1,2,4-三唑-3-硫醇的席夫碱的抗肿瘤活性进行的研究表明,其中一些化合物对某些细胞系表现出潜在的抗肿瘤活性。这项研究强调了这些衍生物在抗肿瘤剂开发中的潜力 (Rui,2008 年)。

抗氧化剂和镇痛活性

Karrouchi 等人 (2016 年) 合成了含有吡唑部分的 4-氨基-1,2,4-三唑衍生物的席夫碱,并评估了它们的镇痛和抗氧化特性。结果显示出显着的镇痛和抗氧化作用,表明它们的潜在治疗应用 (Karrouchi 等人,2016 年)。

发光特性

秦等人 (2012 年) 探索了使用 4-氨基-1,2,4-三唑衍生物生成具有发光特性的单维配位聚合物。这些化合物在发光材料的开发中显示出潜力,可用于各种光学和电子设备 (Qin 等人,2012 年)。

未来方向

作用机制

Target of Action

The primary target of 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is alpha-synuclein (α-syn), a protein that plays a significant role in Parkinson’s disease . This protein is found in the presynaptic terminals of neurons and is involved in the regulation of dopamine release and transport .

Mode of Action

4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol interacts with α-syn to inhibit its aggregation . In pathological conditions, α-syn can form amyloid aggregates, leading to neurotoxicity and neurodegeneration . By inhibiting this aggregation, the compound can prevent the formation of these harmful aggregates .

Biochemical Pathways

The compound affects the biochemical pathway involving α-syn. In Parkinson’s disease, the aggregation of α-syn into amyloid fibrils leads to the formation of intraneuronal inclusions, which can cause cytotoxicity through various mechanisms, such as increased lipid membrane permeabilization, mitochondrial damage, and oxidative stress . By inhibiting α-syn aggregation, 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol can potentially mitigate these effects .

Result of Action

The compound has shown the ability to prevent neurodegeneration caused by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), as well as affect the levels of Parkinson’s disease markers after the administration of the same neurotoxin . This suggests that the compound could have potential neuroprotective effects.

生化分析

Biochemical Properties

The compound 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol has been shown to interact with various biomolecules. It has been synthesized as a potential anti-inflammatory agent , suggesting that it may interact with enzymes and proteins involved in the inflammatory response

Cellular Effects

In terms of cellular effects, 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol has been shown to have neuroprotective properties . It was found to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia, as well as affect the levels of Parkinson’s disease markers after the administration of the same neurotoxin . This suggests that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

4-amino-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5S/c8-12-6(10-11-7(12)13)5-3-1-2-4-9-5/h1-4H,8H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBQOSTNDZHXSKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NNC(=S)N2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Cyclohexylanilino)methyl]-5-methoxyphenol](/img/structure/B3038133.png)

![2,4-Dichloro-6-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B3038139.png)

![2-(6-Fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B3038141.png)

![5,7-Dibromobenzo[d]thiazol-6-amine](/img/structure/B3038149.png)